2-Furancarbonitrile, 5-(oxophenylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbonitrile, 5-(oxophenylacetyl)- is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrile group, and an oxophenylacetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-(oxophenylacetyl)- typically involves the reaction of furfural with ammonia in the presence of a catalyst. One common method is the vapor phase ammoxidation of furfural using a bismuth molybdate catalyst at temperatures ranging from 440 to 480°C . This process results in the formation of the nitrile group on the furan ring.
Industrial Production Methods
Industrial production of 2-Furancarbonitrile, 5-(oxophenylacetyl)- follows similar synthetic routes as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of this process makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonitrile, 5-(oxophenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2-Furancarbonitrile, 5-(oxophenylacetyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarbonitrile, 5-(oxophenylacetyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Furonitrile: A simpler derivative with a nitrile group on the furan ring.
5-Ethyl-2-furancarbonitrile: A similar compound with an ethyl substituent instead of the oxophenylacetyl group.
Uniqueness
2-Furancarbonitrile, 5-(oxophenylacetyl)- is unique due to the presence of the oxophenylacetyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
828923-05-3 |
---|---|
Molecular Formula |
C13H7NO3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-(2-oxo-2-phenylacetyl)furan-2-carbonitrile |
InChI |
InChI=1S/C13H7NO3/c14-8-10-6-7-11(17-10)13(16)12(15)9-4-2-1-3-5-9/h1-7H |
InChI Key |
NMNKUPZKEUMSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.